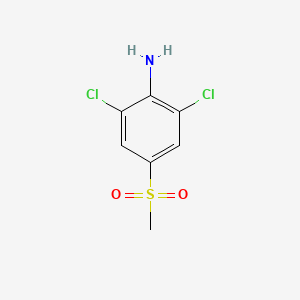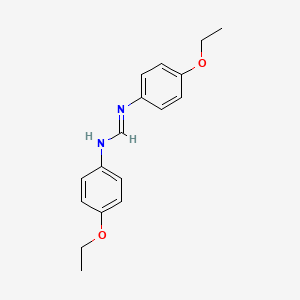
2,6-Dichloro-4-(methylsulfonyl)aniline
Übersicht
Beschreibung
2,6-Dichloro-4-(methylsulfonyl)aniline is a chemical compound that is part of a broader class of sulfonyl-containing anilines. These compounds are of interest due to their potential applications in various fields, including materials science and synthetic chemistry. The presence of sulfonyl groups in these molecules can significantly influence their physical properties and reactivity, making them valuable for the development of novel materials and chemical probes.
Synthesis Analysis
The synthesis of related sulfonyl anilines involves nucleophilic aromatic substitution reactions. For instance, a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized starting from 2,6-dichloronitrobenzene, which underwent substitution with different aryl or alkyl thiolates, followed by hydrogenation and oxidation . This method showcases the versatility of sulfonyl anilines synthesis, which can be tailored to produce a variety of derivatives by changing the substituents.
Molecular Structure Analysis
The molecular structure of sulfonyl anilines is characterized by the presence of intramolecular hydrogen bonds, as observed in the X-ray structures of the synthesized compounds . These hydrogen bonds play a crucial role in immobilizing rotatable groups within the molecule, such as amino groups, which in turn affects the molecule's fluorescence properties. Additionally, density functional theory (DFT) calculations have confirmed charge transfer within these molecules, indicating a push-pull effect that is facilitated by the extended π-conjugated system involving the aniline unit and the sulfonyl bridges .
Chemical Reactions Analysis
Chemoselective reactions involving sulfonyl anilines demonstrate the compound's ability to undergo selective substitutions. For example, chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines show that different types of amines can displace either the chloride or the sulfone group depending on their electronic and steric properties . This selectivity is crucial for the development of targeted synthetic pathways in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl anilines are influenced by their molecular structure. The solid-state fluorescence of these compounds is a result of the well-defined intramolecular hydrogen bonds, which enhance fluorescence and improve photostability . The solubility and conductivity of related polymers, such as poly(aniline-2,5-disulfonic acid), are also notable, with the polymer being water-soluble and exhibiting significant conductivity that is independent of pH . These properties make sulfonyl anilines suitable for applications in materials science, particularly in the development of fluorescent materials and conductive polymers.
Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions with Amines
Chemoselective SNAr reactions of related electrophiles with amines, including 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have been studied. In these reactions, anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group. The reaction selectivity is influenced by the steric and electronic properties of the amines used (Baiazitov et al., 2013).
Fluorescent Scaffolds and Probes
2,6-Bis(arylsulfonyl)anilines, synthesized through reactions involving 2,6-dichloronitrobenzene and aryl or alkyl thiolates, demonstrate high fluorescence emissions in the solid state. These compounds exhibit intramolecular hydrogen bonds, enhancing fluorescence and photostability. They also show potential as "turn-on" fluorescence probes for selective DNA detection due to their aggregation-induced emission properties (Beppu et al., 2014).
Sulfonylation and Synthesis of Derivatives
The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion from anilines has been developed. This one-pot reaction efficiently produces sulfonated oxindoles from anilines and N-arylacrylamides, showcasing the versatile applications of sulfonyl derivatives in organic synthesis (Liu et al., 2017).
Structural and Computational Studies
N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide were studied for their molecular structures using a combination of NMR, IR, mass spectrometry, X-ray diffraction, and DFT calculations. These studies provide insights into the geometric optimizations and electronic structures of such compounds, which are crucial for understanding their chemical reactivity and potential applications (Mphahlele & Maluleka, 2021).
Nonlinear Optical Properties
The third-order nonlinear optical properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine were investigated. Detailed spectroscopic studies, Hirshfeld surface analysis, and DFT calculations were used to understand its molecular and electronic structure, confirming its potential as a nonlinear optical material (Murthy et al., 2019).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVMLXAGZVYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001601 | |
| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(methylsulfonyl)aniline | |
CAS RN |
80866-96-2 | |
| Record name | 2,6-Dichloro-4-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-mesylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-mesylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)



